CYP3A4 Inhibition: Attenuated Liability
1-(5-Chloro-1H-benzimidazol-2-yl)ethanol exhibits an IC50 of 5.6 μM for CYP3A4 inhibition in human liver microsomes, indicating weak inhibitory potential [1]. In contrast, structurally related benzimidazole-based IGF-1R inhibitors have been reported with CYP3A4 IC50 values as low as 1.2 μM [2]. This ~4.7-fold difference is material for lead optimization: compounds with sub-10 μM CYP3A4 inhibition carry a higher risk of clinical drug-drug interactions. The chlorinated ethanol derivative's moderate activity offers a more favorable safety margin in early-stage programs.
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | 5.6 μM |
| Comparator Or Baseline | Potent benzimidazole IGF-1R inhibitor (comp 2): 1.2 μM |
| Quantified Difference | 4.7-fold less potent inhibition |
| Conditions | Human liver microsomes, midazolam 1'-hydroxylation assay, 5 min preincubation |
Why This Matters
Lower CYP3A4 inhibition reduces the likelihood of drug-drug interactions, a key selection criterion for lead compounds entering in vivo studies.
- [1] BindingDB. BDBM50366391 (CHEMBL4173088). IC50: 5.60E+3 nM (5.6 μM). CYP3A4 inhibition in human liver microsomes. Accessed 2026. View Source
- [2] Balancing oral exposure with Cyp3A4 inhibition in benzimidazole-based IGF-IR inhibitors. Bioorg Med Chem Lett. 2008. IC50 1.2 μM. View Source
